![molecular formula C13H22ClNO3 B2892094 2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one CAS No. 2411314-31-1](/img/structure/B2892094.png)
2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one, also known as 4'-Methyl-α-pyrrolidinohexanophenone (MPHP), is a synthetic cathinone that has gained popularity in recent years due to its potent stimulant effects. It belongs to the class of psychoactive substances known as designer drugs, which are synthesized to mimic the effects of illicit drugs such as cocaine and amphetamines.
作用機序
The exact mechanism of action of MPHP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine and norepinephrine, preventing their reabsorption into the presynaptic neuron and increasing their availability in the synaptic cleft. This leads to an increase in the activation of postsynaptic receptors, resulting in the stimulant effects of MPHP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP are similar to those of other stimulants. It increases heart rate, blood pressure, and body temperature, and can cause insomnia, anxiety, and paranoia. Long-term use of MPHP has been associated with addiction, psychosis, and other psychiatric disorders.
実験室実験の利点と制限
MPHP is commonly used in laboratory experiments to investigate its effects on the central nervous system. Its potent stimulant effects make it a useful tool for studying the role of dopamine and norepinephrine in the regulation of mood and behavior. However, MPHP is a relatively new substance, and its long-term effects on the brain and body are not fully understood. Additionally, its potential for abuse and addiction makes it a risky substance to work with.
将来の方向性
There are several future directions for research on MPHP. One area of interest is the development of new treatments for addiction and other psychiatric disorders. MPHP has been shown to have addictive properties, and understanding its mechanism of action could lead to the development of new therapies for addiction. Another area of interest is the development of new synthetic cathinones with fewer adverse effects. MPHP has been associated with a number of negative side effects, and developing new compounds with similar stimulant effects but fewer adverse effects could have significant clinical implications.
Conclusion:
In conclusion, MPHP is a synthetic cathinone that has gained popularity in recent years due to its potent stimulant effects. It has been used in scientific research to investigate its effects on the central nervous system and has been found to increase the release of dopamine and norepinephrine in the brain. MPHP has several advantages and limitations for laboratory experiments, and there are several future directions for research on this compound. Understanding the mechanism of action of MPHP could lead to the development of new treatments for addiction and other psychiatric disorders.
合成法
The synthesis of MPHP involves the reaction of 4-methylpropiophenone with hydroxylamine hydrochloride to form 4-methyl-2-nitropropiophenone. This compound is then reduced to 4-methyl-2-amino-propiophenone, which is subsequently reacted with 4-hydroxy-4-methyl-3-oxo-pentanoic acid to form MPHP. The synthesis of MPHP is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
MPHP has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have potent stimulant effects, similar to those of cocaine and amphetamines. MPHP has also been found to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in the regulation of mood and behavior.
特性
IUPAC Name |
2-chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO3/c1-9(14)12(16)15-6-3-4-11(15)10-8-18-7-5-13(10,2)17/h9-11,17H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAYJTXCNNJZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C2COCCC2(C)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

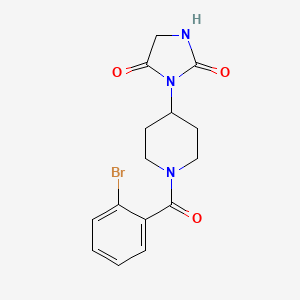
![N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2892013.png)
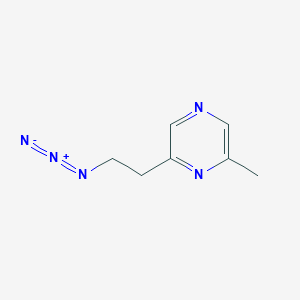
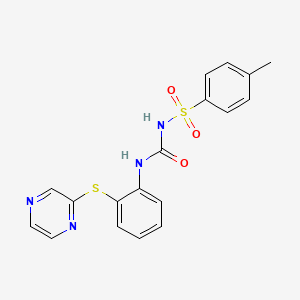
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide](/img/structure/B2892022.png)
![tert-butyl 4-[(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2892023.png)

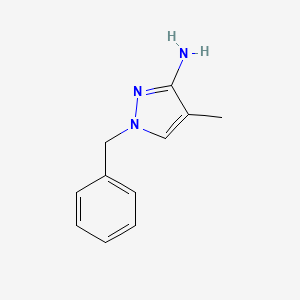
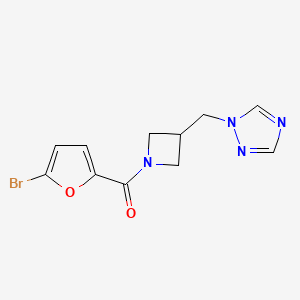
![3-[Furo[3,2-c]pyridin-2-ylmethyl-(1-oxo-2H-isoquinolin-7-yl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2892029.png)

![2-Chloro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]acetamide](/img/structure/B2892031.png)
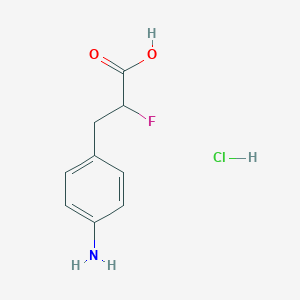
![N-[[4-(2,2,3-Trimethylmorpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2892034.png)